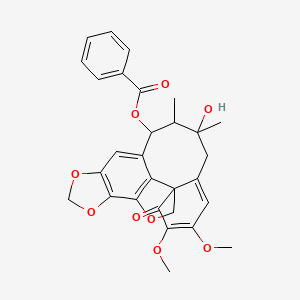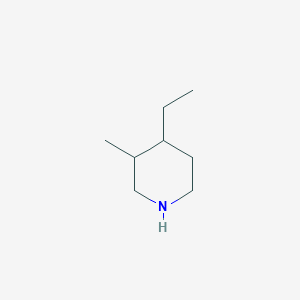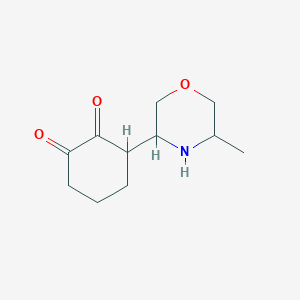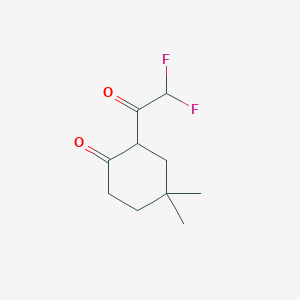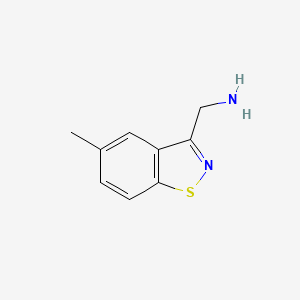
(5-Methyl-1,2-benzothiazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-1,2-benzothiazol-3-yl)methanamine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a methyl group attached to the benzothiazole ring and a methanamine group at the 3-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including (5-Methyl-1,2-benzothiazol-3-yl)methanamine, can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling Reaction: This involves the reaction of 2-aminobenzenethiol with diazonium salts to form benzothiazole derivatives.
Knoevenagel Condensation: This method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base catalyst.
Biginelli Reaction: A multicomponent reaction involving the condensation of urea, aldehydes, and β-ketoesters to form benzothiazole derivatives.
Microwave Irradiation: This technique accelerates the reaction process and improves yields by using microwave energy.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-1,2-benzothiazol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
(5-Methyl-1,2-benzothiazol-3-yl)methanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Methyl-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its anti-tubercular effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Lacks the methyl and methanamine groups but shares the core benzothiazole structure.
6-Methylbenzothiazole: Similar structure with a methyl group at a different position.
Benzothiazole-2-thiol: Contains a thiol group instead of a methanamine group.
Uniqueness
(5-Methyl-1,2-benzothiazol-3-yl)methanamine is unique due to the presence of both a methyl group and a methanamine group on the benzothiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H10N2S |
|---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
(5-methyl-1,2-benzothiazol-3-yl)methanamine |
InChI |
InChI=1S/C9H10N2S/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
UEGXKRIETWZUPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SN=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)

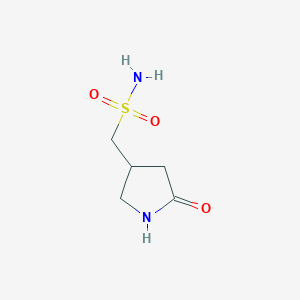
![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
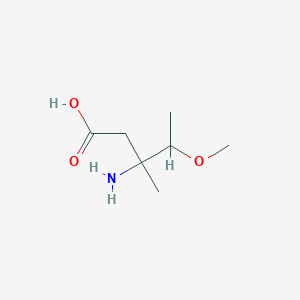
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
